5-bromo-1-methyl-3-(3,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a 3,4,5-trimethoxyphenylmethyl group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Methylation: The methyl group at the 1st position can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Formation of the Trimethoxyphenylmethyl Group: The 3,4,5-trimethoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KSCN in acetone.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiocyanate derivatives.
Scientific Research Applications
5-BROMO-1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly against colorectal and prostatic cancer cells.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-BROMO-1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- 5-Bromo-1,2,3-trimethoxybenzene
- (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
Uniqueness
5-BROMO-1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its trimethoxyphenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H20BrNO4 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-[(3,4,5-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C19H20BrNO4/c1-21-15-6-5-12(20)10-13(15)14(19(21)22)7-11-8-16(23-2)18(25-4)17(9-11)24-3/h5-6,8-10,14H,7H2,1-4H3 |
InChI Key |
MFNKLNLKLAJVIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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